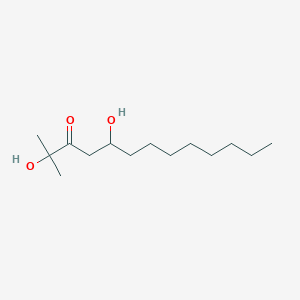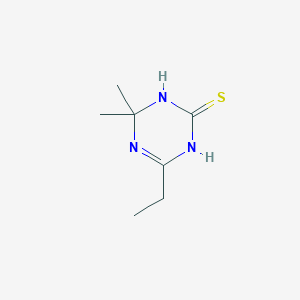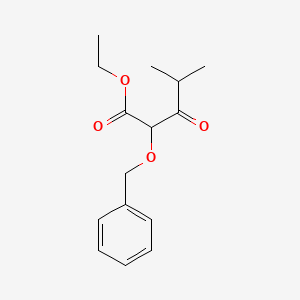
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid is an organic compound classified as a sulfonic acid. It is characterized by the presence of a hydroxyl group (-OH) and an acetamido group (-NHCOCH3) attached to an ethane chain, with the sulfonic acid group (-SO3H) situated at the terminal carbon position. This compound is known for its high water solubility and is widely used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyacetamido)ethane-1-sulfonic acid typically involves the reaction of ethylene oxide with sulfamic acid, followed by the introduction of the acetamido group. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is extracted and purified through crystallization or other separation techniques. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamido group can be reduced to form primary amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Utilized in the formulation of pharmaceuticals and as a diagnostic reagent.
Industry: Applied in the production of surfactants, detergents, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethanesulphonic acid:
N-(2-Acetamido)-2-aminoethanesulfonic acid:
Uniqueness
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid is unique due to the presence of both the hydroxyl and acetamido groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound with a wide range of applications in various fields.
Propriétés
| 113888-66-7 | |
Formule moléculaire |
C4H9NO5S |
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
2-[(2-hydroxyacetyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C4H9NO5S/c6-3-4(7)5-1-2-11(8,9)10/h6H,1-3H2,(H,5,7)(H,8,9,10) |
Clé InChI |
VPGGDXUJZLDGMC-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)O)NC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)



![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
